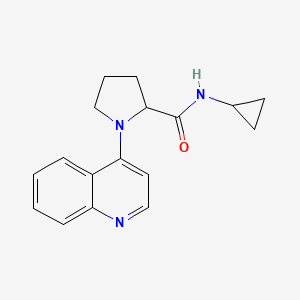
1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide, also known as CP-544326, is a chemical compound that has been studied for its potential use in treating various medical conditions. It is a selective antagonist of the dopamine D3 receptor, which plays a role in regulating mood, behavior, and cognition.
Mécanisme D'action
1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide is a selective antagonist of the dopamine D3 receptor, which plays a role in regulating mood, behavior, and cognition. By blocking the activity of this receptor, 1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide may reduce drug-seeking behavior, improve cognitive function, and have antipsychotic effects.
Biochemical and Physiological Effects:
1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase dopamine release in the prefrontal cortex and to reduce dopamine release in the nucleus accumbens. It has also been shown to reduce the activity of the mesolimbic dopamine system, which is thought to play a role in addiction and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide is that it is a selective antagonist of the dopamine D3 receptor, which may make it more effective and have fewer side effects than other drugs that target multiple dopamine receptors. However, one limitation is that it has only been studied in animal models, and its effectiveness and safety in humans are not yet known.
Orientations Futures
There are several future directions for research on 1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide. One direction is to study its effectiveness in humans for treating addiction, schizophrenia, and Parkinson's disease. Another direction is to study its potential use in combination with other drugs to enhance its effects or reduce side effects. Additionally, more research is needed to understand the long-term effects of 1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide on the brain and body.
Méthodes De Synthèse
1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide can be synthesized using a multi-step process that involves the reaction of 3-cyanophenylboronic acid with 1-bromo-2-(piperidin-1-yl)propane, followed by the addition of methanesulfonyl chloride. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide has been studied for its potential use in treating various medical conditions, including addiction, schizophrenia, and Parkinson's disease. In preclinical studies, it has been shown to reduce drug-seeking behavior in rats and improve cognitive function in monkeys. It has also been shown to have antipsychotic effects in animal models of schizophrenia and to improve motor function in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-14(12-19-8-3-2-4-9-19)18-22(20,21)13-16-7-5-6-15(10-16)11-17/h5-7,10,14,18H,2-4,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFMSYUATCGHKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)NS(=O)(=O)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyanophenyl)-N-(1-piperidin-1-ylpropan-2-yl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7633528.png)
![3-methoxy-4-methyl-N-[1-(2-pyrazol-1-ylphenyl)ethyl]piperidine-1-carboxamide](/img/structure/B7633541.png)
![N-methyl-2-methylsulfanyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7633547.png)
![N-[(5,5-dimethyloxolan-2-yl)methyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633553.png)

![N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]propane-1-sulfonamide](/img/structure/B7633556.png)
![N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide](/img/structure/B7633561.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-3,4,5-trifluorobenzenesulfonamide](/img/structure/B7633570.png)



![3-chloro-N-[(2-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B7633582.png)
![N,N-dimethyl-4-[(5-methyl-1,2-oxazol-4-yl)methoxy]benzenesulfonamide](/img/structure/B7633606.png)
